![molecular formula C9H11NO5 B14323176 Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate CAS No. 106032-27-3](/img/structure/B14323176.png)
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyrrolidinone ring and an ethyl ester group, making it a valuable intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate typically involves a two-step one-pot process. The first step is the Michael addition of aliphatic secondary amines to carbonyl alkynes, followed by β-bromination or chlorination of the obtained enamines. This method uses toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
Industrial Production Methods: Industrial production of this compound can be achieved through a solvent-controllable protocol, which ensures moderate yields. The process involves the use of terminal carbonyl alkynes and specific reaction conditions to produce the desired product efficiently .
化学反応の分析
Types of Reactions: Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate involves its interaction with specific molecular targets and pathways. It acts as an acylating agent, reacting with nucleophiles such as amines and thiols. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their activity and function .
類似化合物との比較
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound has similar structural features but differs in its functional groups and reactivity.
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate: This compound shares the pyrrolidinone ring but has different substituents, leading to distinct chemical properties.
Uniqueness: Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
106032-27-3 |
|---|---|
分子式 |
C9H11NO5 |
分子量 |
213.19 g/mol |
IUPAC名 |
ethyl 3-(2,5-dioxopyrrolidin-1-yl)oxyprop-2-enoate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-9(13)5-6-15-10-7(11)3-4-8(10)12/h5-6H,2-4H2,1H3 |
InChIキー |
SJSGFWFEERGKDF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


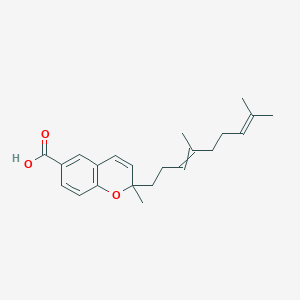
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)
![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)


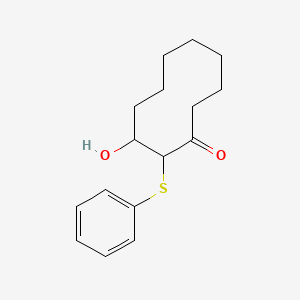
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
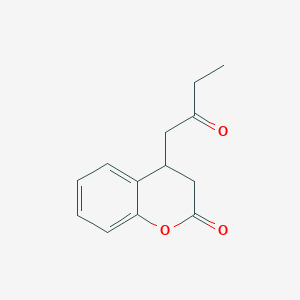
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
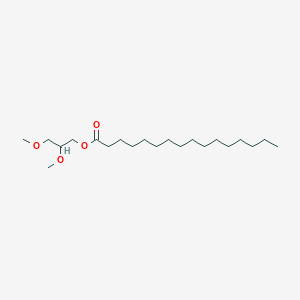
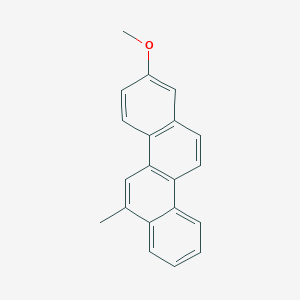
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

